molecular formula C11H16N2O4S B14844447 5-Cyclopropoxy-6-isopropoxypyridine-3-sulfonamide

5-Cyclopropoxy-6-isopropoxypyridine-3-sulfonamide

Cat. No.: B14844447
M. Wt: 272.32 g/mol
InChI Key: QYOUVAITVSGTIO-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-6-isopropoxypyridine-3-sulfonamide is a chemical compound with the molecular formula C11H16N2O4S and a molecular weight of 272.32 g/mol . This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-6-isopropoxypyridine-3-sulfonamide typically involves the reaction of cyclopropyl alcohol and isopropyl alcohol with pyridine-3-sulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the sulfonamide bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-6-isopropoxypyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

5-Cyclopropoxy-6-isopropoxypyridine-3-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-6-isopropoxypyridine-3-sulfonamide involves the inhibition of specific enzymes by binding to their active sites. This binding interferes with the enzyme’s normal function, leading to a decrease in the production of essential metabolites. The compound targets pathways involved in folic acid synthesis, similar to other sulfonamides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-6-isopropoxypyridine-3-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C11H16N2O4S

Molecular Weight

272.32 g/mol

IUPAC Name

5-cyclopropyloxy-6-propan-2-yloxypyridine-3-sulfonamide

InChI

InChI=1S/C11H16N2O4S/c1-7(2)16-11-10(17-8-3-4-8)5-9(6-13-11)18(12,14)15/h5-8H,3-4H2,1-2H3,(H2,12,14,15)

InChI Key

QYOUVAITVSGTIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=N1)S(=O)(=O)N)OC2CC2

Origin of Product

United States

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